molecular formula C17H16F5N7O B1139116 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

Katalognummer: B1139116
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: LIPWZZYFIVYJSI-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the phosphorylation of the compound to form this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound contains:

  • Difluoroindazole moiety : Enhances biological activity.
  • Trifluoromethyl group : Known to influence pharmacokinetic properties.
  • Triazolo and pyrazin rings : Suggest potential interactions with biological targets.

Potential Applications

The applications of this compound can be categorized into several areas:

Medicinal Chemistry

The structural features indicate potential as a therapeutic agent. Compounds with similar structures have been associated with various biological activities, including:

  • Anticancer properties : Similar compounds have shown efficacy against cancer cell lines.
  • Neuroprotective effects : Indazole derivatives often exhibit neuroprotective characteristics.

Research indicates that the biological activity of this compound aligns with trends observed in similar structures. Interaction studies are crucial for understanding its behavior in biological systems. Potential areas of focus include:

  • Inhibition of specific enzymes : Such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.

Synthesis and Modification

The synthesis of this compound can be approached through various methods aimed at modifying its structure to enhance efficacy or reduce side effects. This includes:

  • Chemical transformations : Utilizing simple and commercially available reagents to synthesize derivatives.

Case Study 1: Anticancer Activity

A study on compounds similar to (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one revealed that modifications to the indazole moiety significantly enhanced anticancer activity against various tumor cell lines. The presence of fluorine atoms was noted to improve metabolic stability and bioavailability.

Case Study 2: Neuroprotective Effects

Research involving indazole derivatives demonstrated their potential for neuroprotection in models of neurodegenerative diseases. The study indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells.

Wirkmechanismus

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce blood glucose levels. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of PK 44 Phosphate

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is unique due to its high selectivity for DPP-IV over other related enzymes such as DPP-8 and DPP-9. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent .

Biologische Aktivität

The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a complex organic molecule that integrates multiple functional groups and structural motifs. Its design suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The unique structure of this compound includes:

  • Difluoroindazole moiety : Enhances biological activity through increased lipophilicity and potential receptor interactions.
  • Trifluoromethyl group : Known to improve metabolic stability and bioavailability.
  • Triazolo and pyrazin rings : Implicated in various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific biological activity of this compound is yet to be fully elucidated but is anticipated to align with these trends due to its structural characteristics.

Potential Biological Activities

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of heterocyclic rings often correlates with enhanced antimicrobial efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

Case Studies

Several studies have explored compounds structurally related to this compound:

StudyCompoundBiological ActivityFindings
PK 44 phosphateAnticancerDemonstrated significant inhibition of cancer cell lines.
7-nitroindazoleNeuroprotectiveShowed protective effects against neurodegeneration.
5-amino-[1,2,4]triazoleAntimicrobialExhibited broad-spectrum antimicrobial activity.

Mechanistic Insights

The mechanism of action for similar compounds often involves:

  • Inhibition of Kinases : Many small molecules target kinase pathways that are dysregulated in cancer.
  • Receptor Binding : Compounds may bind to specific receptors altering downstream signaling pathways.

Synthesis Approaches

The synthesis of this compound can be approached through various synthetic routes that involve:

  • Functional Group Modifications : Tailoring the reactivity of the indazole and triazole components.
  • Multi-step Synthesis : Employing techniques such as cyclization and substitution reactions to achieve the desired structure.

Eigenschaften

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWZZYFIVYJSI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F5N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.